
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H19F3N4O2 and its molecular weight is 368.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(4-(trifluoromethyl)phenyl)urea is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring, a tetrahydro-pyran moiety, and a trifluoromethyl phenyl group, which are crucial for its biological activity.
Inhibition of Enzymatic Activity
Research indicates that compounds with a pyrazole core can inhibit specific enzymes critical for bacterial survival. For example, studies have shown that pyrazole derivatives can effectively inhibit MurB enzyme activity in Mycobacterium tuberculosis (Mtb), which is essential for cell wall biosynthesis. The interaction between the carbonyl group of the pyrazole and amino acid residues in the enzyme's active site has been established through molecular docking studies .
Antimicrobial Efficacy
The compound has demonstrated significant antimicrobial activity against various strains of bacteria, including multidrug-resistant Mtb. The minimum inhibitory concentration (MIC) values reported for related pyrazole derivatives range from 0.5 μM to 5 μM, indicating potent bactericidal properties .
Compound | MIC (μM) | Target Pathogen |
---|---|---|
Pyrazole Derivative A | <0.5 | Mycobacterium tuberculosis |
Pyrazole Derivative B | 5.08 ± 0.4 | Multidrug-resistant Mtb |
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance:
- Substitution at N1 : The presence of electronegative groups (e.g., -CF3) enhances antimicrobial potency.
- C4 Carbonyl Group : Essential for binding interactions with target enzymes.
- Aryl Substituents : Bulky groups improve hydrophobic interactions with the active site.
These findings suggest that careful design of substituents can optimize the efficacy of pyrazole-based compounds against bacterial targets .
Case Study 1: Anti-Tuberculosis Activity
In a study published in MDPI, a series of pyrazole derivatives were synthesized and evaluated for their anti-tuberculosis activity. Compound A exhibited an IC50 value of 7.7 μM against Mtb, demonstrating the potential for further development as an anti-tuberculosis agent. The study emphasized the importance of hydrophobic interactions in enhancing bioactivity .
Case Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of pyrazole derivatives in animal models infected with Mtb. The results indicated that certain derivatives significantly reduced bacterial load in lung tissues, supporting their potential as therapeutic agents .
Propiedades
IUPAC Name |
1-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)13-1-3-14(4-2-13)22-16(25)23-15-9-21-24(11-15)10-12-5-7-26-8-6-12/h1-4,9,11-12H,5-8,10H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMEFKCZUTST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.